N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c1-21-10-5-2-4-9-8-11(22-13(9)10)15-18-19-16(23-15)17-14(20)12-6-3-7-24-12/h2-8H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAYKJXDEVTHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Thiophene: The final step involves coupling the oxadiazole intermediate with a thiophene derivative, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions:
Oxidation: The benzofuran and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thiophenes.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and thiophene moieties. For instance, derivatives of oxadiazole have shown significant activity against various bacterial strains, including those resistant to conventional antibiotics. The incorporation of the thiophene ring enhances the lipophilicity and bioavailability of these compounds, making them promising candidates for developing new antimicrobial agents .
Antitubercular Activity
The compound has been investigated for its potential against Mycobacterium tuberculosis. Research indicates that oxadiazole derivatives can inhibit the growth of tuberculosis bacteria effectively. The electronic properties of the substituents on the oxadiazole ring are crucial for enhancing activity against this pathogen. Studies suggest that modifications in the structure can lead to improved efficacy and reduced side effects compared to existing treatments .
Anticancer Properties
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has also been evaluated for anticancer activity. Compounds with similar structural frameworks have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. The presence of the benzofuran moiety is believed to contribute to its cytotoxic effects against cancer cell lines .
Anti-inflammatory Effects
Research has indicated that oxadiazole derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. Compounds similar to this compound have shown promise in reducing inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases such as arthritis .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is essential for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole and thiophene rings can significantly affect biological activity. For example, studies have shown that electron-withdrawing groups enhance antimicrobial activity while certain substitutions can improve anticancer efficacy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide depends on its application:
In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
In Materials Science: It may participate in electron transfer processes, contributing to the conductivity or luminescence of materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Family
Compound LMM5 :
- Structure : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide.
- Key Features : Replaces the benzofuran-thiophene system with a 4-methoxyphenylmethyl group and a sulfamoyl benzamide.
- Activity : Exhibits antifungal activity against Paracoccidioides brasiliensis (MIC = 32 μg/mL), comparable to fluconazole but with higher cytotoxicity in murine models .
Compound LMM11 :
- Structure : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Key Features : Substitutes benzofuran with a simpler furan ring and incorporates a cyclohexyl-ethyl sulfamoyl group.
- Activity : Lower antifungal potency (MIC = 64 μg/mL) than LMM5, attributed to reduced aromatic conjugation and steric hindrance from the cyclohexyl group .
Target Compound :
Benzofuran-Oxadiazole Hybrids
Compounds 2a and 2b :
- Structures :
- 2a : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide.
- 2b : 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide.
- Key Features : Thioacetamide linkers instead of carboxamide; chlorophenyl/methoxyphenyl substituents.
- Activity : Both show potent antimicrobial activity (MIC = 8–16 μg/mL against S. aureus and E. coli). The thioether linkage may reduce metabolic stability compared to the carboxamide in the target compound .
Thiophene Carboxamide Derivatives
N-(2-Nitrophenyl)thiophene-2-carboxamide :
- Structure : Lacks the oxadiazole and benzofuran moieties; features a nitro group on the aniline ring.
- Key Features : Planar conformation with a dihedral angle of 13.53° between thiophene and benzene rings.
- Activity: Demonstrates genotoxicity in mammalian cells due to the nitro group, a liability avoided in the target compound’s methoxy-benzofuran design .
Compound 7b (Triazepine Derivative) :
- Structure: 6-Methyl-2-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide.
- Key Features : Fused triazepine-thiophene system; methoxyphenyl substituent.
- Activity : Moderate antifungal activity (MIC = 64 μg/mL), likely due to reduced membrane penetration from the bulky triazepine ring .
Comparative Data Table
Biological Activity
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, an oxadiazole ring, and a thiophene carboxamide. These structural components are crucial for its biological activity. The presence of the methoxy group on the benzofuran enhances its lipophilicity, potentially improving bioavailability.
Antitumor Activity
Research indicates that compounds containing oxadiazole and benzofuran moieties exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key proteins involved in cell survival pathways such as Bcl-2, leading to increased cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A431 | <10 | Bcl-2 inhibition |
| 2 | Jurkat | <15 | Apoptosis induction |
| 3 | U251 | <20 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial activity. Similar derivatives have been tested against various bacterial strains with notable results:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
These findings suggest that the compound's structural features contribute to its efficacy against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Preliminary studies suggest that compounds with oxadiazole rings may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Interactions : The compound may interfere with protein-protein interactions critical for cancer cell survival.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function is a likely mechanism for its antimicrobial effects.
Case Studies and Research Findings
Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their cytotoxicity against different cancer cell lines, demonstrating that modifications in the structure significantly impacted their biological activity .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the benzofuran and oxadiazole rings play a critical role in enhancing potency against specific targets .
- Computational Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins at the molecular level, supporting experimental findings .
Q & A
Q. What synthetic routes are commonly employed to synthesize N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via multi-step condensation and cyclization reactions. Key steps include:
- Intermediate synthesis : Starting from 3-aminothiophene-2-carboxamide, condensation with 3,4-dimethoxybenzaldehyde forms a Schiff base, followed by sodium azide-mediated cyclization to generate tetrazole intermediates .
- Oxadiazole formation : Reaction of tetrazole derivatives with phosphoryl chlorides under reflux conditions yields the 1,3,4-oxadiazole core .
- Optimization : Yield improvements rely on solvent choice (e.g., THF for cyclization), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents like sodium azide .
Q. How is the structural integrity of this compound validated using spectroscopic and analytical techniques?
Answer:
- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretching at ~3300 cm⁻¹) and absence of unreacted intermediates .
- NMR analysis : ¹H and ¹³C NMR identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzofuran/oxadiazole regions) .
- Mass spectrometry : High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole-thiophene scaffold .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data across antimicrobial assays for this compound?
Answer: Contradictions may arise from assay-specific variables:
- Strain variability : Test against standardized microbial strains (e.g., ATCC) to minimize genetic variability .
- Concentration gradients : Use dose-response curves (e.g., IC₅₀ calculations) to differentiate between true activity and solvent/DMSO artifacts .
- Control benchmarks : Compare with known antibiotics (e.g., ciprofloxacin) to validate assay conditions and normalize results .
Q. What computational strategies are used to predict the compound’s interaction with biological targets, such as enzymes or receptors?
Answer:
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses. Focus on hydrogen bonding (e.g., oxadiazole N-atoms with active-site residues) and π-π stacking (benzofuran-thiophene interactions) .
- ADMET prediction : Software like SwissADME assesses pharmacokinetic properties (e.g., logP for lipophilicity, BBB permeability) to prioritize in vivo testing .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?
Answer:
- Substituent modulation : Replace the 7-methoxy group on benzofuran with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .
- Scaffold hybridization : Fuse the oxadiazole ring with thiazole or triazole moieties to explore synergistic bioactivity .
- Bioisosteric replacement : Substitute thiophene-2-carboxamide with benzothiophene analogs to improve metabolic stability .
Methodological Considerations
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
Answer:
- Caco-2 cell assays : Measure intestinal permeability and efflux ratios to predict oral bioavailability .
- Microsomal stability tests : Use liver microsomes (human/rat) to assess metabolic degradation rates via LC-MS/MS .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions, critical for dose adjustment .
Q. How can researchers resolve spectral ambiguities in characterizing complex regiochemistry?
Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals (e.g., aromatic regions) and assign carbon-proton correlations .
- X-ray crystallography : Definitive confirmation of regiochemistry for crystalline derivatives (e.g., oxadiazole-thiophene dihedral angles) .
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace specific atoms in NMR spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
